1-Naphthoic anhydride
Overview
Description
1-Naphthoic anhydride is a useful research compound. Its molecular formula is C22H14O3 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 509713. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Applications
1-Naphthoic anhydride is pivotal in the synthesis of diverse chemical compounds. The study by Chen et al. (2019) outlines the synthesis of multisubstituted 1-naphthoic acids via ruthenium-catalyzed C-H activation, demonstrating its role in creating complex polycyclic molecules (Honghao Chen et al., 2019). Additionally, Moseley and Gilday (2006) investigated the mercury-mediated decarboxylation of naphthoic anhydrides, highlighting its use in microwave synthesis to accelerate chemical reactions (J. Moseley & J. Gilday, 2006).
Photophysical Properties and Materials Science
The photophysical properties of this compound derivatives are explored in several studies. Grabtchev et al. (1997) synthesized derivatives of 1,8-naphthalic anhydride and analyzed their spectroscopic and photochemical properties, noting good photostability and fluorescence quantum yield in some derivatives (I. Grabtchev et al., 1997). Furthermore, Fed’ko (2020) summarized the synthesis and spectral properties of condensation products of 1,8-naphthalic anhydrides with diamines, revealing their use in luminescent materials and organic light emitting diodes (N. Fed’ko, 2020).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, this compound plays a role in studying atmospheric phenomena and chemical analysis. Huang et al. (2019) discussed the gas-phase oxidation of naphthalene and methylnaphthalene, indicating the formation of phthalic anhydride under haze conditions, which is relevant to the study of secondary organic aerosol formation (Guancong Huang et al., 2019).
Properties
IUPAC Name |
naphthalene-1-carbonyl naphthalene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O3/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)25-22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVCTYDTPSKPRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80983544 | |
Record name | Naphthalene-1-carboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80983544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64985-86-0 | |
Record name | 1-Naphthoic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509713 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalene-1-carboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80983544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | naphthalene-1-carbonyl naphthalene-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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